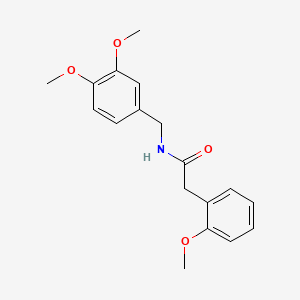![molecular formula C16H16FNO3 B5424726 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5424726.png)
3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains a bicyclic heptene structure with a carboxylic acid group. It also has a fluorine atom and a methyl group attached to a phenyl ring, which is further attached to the bicyclic structure via a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups. The presence of the fluorine atom would likely have a significant effect on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the double bond in the bicyclic structure could undergo addition reactions. The fluorine atom might also influence the reactivity of the compound .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing its side effects. If it’s a useful reactant in chemical synthesis, future research could explore new reactions it can participate in .
Propriétés
IUPAC Name |
3-[(4-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-8-6-11(17)4-5-12(8)18-15(19)13-9-2-3-10(7-9)14(13)16(20)21/h2-6,9-10,13-14H,7H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGBLQELAAZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5424644.png)
![3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5424656.png)
![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5424664.png)
![7-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424681.png)

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5424689.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-phenylethyl)acetamide](/img/structure/B5424693.png)
![1-[1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5424700.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5424719.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepane](/img/structure/B5424733.png)
![N-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5424734.png)
![11,11-DIMETHYL-8-(3-METHYLTHIOPHEN-2-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B5424738.png)
![METHYL 4-ETHYL-2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5424744.png)
![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
